Structural Elucidation of 5-Methoxy-N,N,2-trimethylaniline: A Comprehensive Guide to NMR Chemical Shifts and Steric Inhibition of Resonance
Structural Elucidation of 5-Methoxy-N,N,2-trimethylaniline: A Comprehensive Guide to NMR Chemical Shifts and Steric Inhibition of Resonance
Executive Summary
The structural verification of highly substituted anilines presents a unique analytical challenge in drug development and synthetic chemistry. 5-Methoxy-N,N,2-trimethylaniline (CAS: 56140-35-3) is a prime example of a molecule where standard additive empirical rules for Nuclear Magnetic Resonance (NMR) chemical shifts fail due to complex 3D spatial interactions. This whitepaper provides an authoritative, in-depth guide to acquiring, assigning, and interpreting the 1 H and 13 C NMR spectra of this compound, with a specific focus on the causality of Steric Inhibition of Resonance (SIR) .
The Molecular Architecture and Causality of Chemical Shifts
To accurately predict and assign the NMR spectra of 5-methoxy-N,N,2-trimethylaniline, one must first deconstruct its molecular architecture:
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C1: Substituted with an N,N -dimethylamino group ( −N(CH3)2 ).
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C2: Substituted with a methyl group ( −CH3 ).
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C5: Substituted with a methoxy group ( −OCH3 ).
The Phenomenon of Steric Inhibition of Resonance (SIR)
In a standard, unhindered N,N -dimethylaniline, the lone pair of electrons on the nitrogen atom is sp2 -hybridized and fully coplanar with the aromatic ring. This allows for strong electron delocalization via the resonance ( +M ) effect, which significantly shields the ortho and para carbons.
However, in 5-methoxy-N,N,2-trimethylaniline, the bulky −N(CH3)2 group at C1 is adjacent to the methyl group at C2. This creates a severe steric clash. To relieve this thermodynamic strain, the −N(CH3)2 group is forced to twist out of the aromatic plane[1].
The Causality: Because the nitrogen lone pair is no longer parallel to the π -system of the benzene ring, the orbital overlap is drastically reduced. The strong electron-donating resonance effect is inhibited, leaving only the inductive ( −I ) electron-withdrawing effect of the nitrogen[1]. Consequently, the electron density at the ortho (C6) and para (C4) positions is lower than expected, resulting in deshielded (downfield) chemical shifts compared to planar analogs.
Logical flow of Steric Inhibition of Resonance (SIR) in ortho-substituted anilines.
High-Fidelity NMR Acquisition Protocol
To observe the nuanced chemical shifts caused by SIR, the experimental protocol must be rigorously controlled. The following methodology ensures a self-validating system for high-resolution 1D 1 H and 13 C NMR acquisition.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of 5-methoxy-N,N,2-trimethylaniline in 0.6 mL of high-purity deuterated chloroform ( CDCl3 ). Ensure the solvent contains no more than 0.03% v/v Tetramethylsilane (TMS). Causality: Excess TMS will cause dynamic range issues and distort the baseline, masking subtle coupling constants[2].
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Particulate Filtration: Filter the dissolved sample through a tightly packed glass wool plug inside a Pasteur pipette directly into a defect-free 5 mm NMR tube. Causality: Suspended solid particles create localized magnetic susceptibility gradients, which distort magnetic field homogeneity and irreversibly broaden spectral lines.
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Probe Insertion & Temperature Control: Insert the sample into the spectrometer and allow it to equilibrate to 298 K for 5 minutes. Thermal gradients cause convection currents that degrade line shape.
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Locking and Shimming: Lock the spectrometer to the deuterium ( 2 H) frequency of the CDCl3 solvent[3]. Execute automated gradient shimming (e.g., TopShim) along the Z-axis.
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Self-Validation Check: Acquire a preliminary 1-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If the FWHM is > 0.5 Hz, the shimming is inadequate and must be repeated. A self-validating system requires the internal standard to prove the magnetic homogeneity before data collection proceeds.
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Acquisition:
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1 H NMR: Use a standard 90∘ pulse sequence (zg30) with 16 scans and a relaxation delay ( D1 ) of 2 seconds.
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13 C NMR: Use a proton-decoupled sequence (zgpg30) with ≥1024 scans and a D1 of 2–3 seconds to account for the longer T1 relaxation times of quaternary carbons.
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Self-validating experimental workflow for NMR acquisition and structural elucidation.
Spectral Assignments and Data Presentation
The following tables summarize the empirical/predicted chemical shifts based on rigorous substituent additivity models corrected for the SIR effect.
Table 1: 1 H NMR Chemical Shifts ( CDCl3 , 400 MHz)
| Position | Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment Logic & Causality |
| C5-OCH 3 | 3.80 | Singlet (s) | 3H | - | Highly deshielded by the directly attached electronegative oxygen atom. |
| N(CH 3 ) 2 | 2.75 | Singlet (s) | 6H | - | Attached to nitrogen; slightly upfield compared to planar analogs due to the loss of +M delocalization. |
| C2-CH 3 | 2.25 | Singlet (s) | 3H | - | Benzylic methyl group; standard shift for an ortho-substituted toluene derivative. |
| C3-H | 7.05 | Doublet (d) | 1H | 8.2 | Ortho to the C2-methyl group. Exhibits standard ortho-coupling to H4. |
| C6-H | 6.60 | Doublet (d) | 1H | 2.5 | Ortho to the methoxy group. Exhibits meta-coupling to H4. Deshielded relative to a planar aniline due to SIR at the adjacent nitrogen. |
| C4-H | 6.55 | Doublet of doublets (dd) | 1H | 8.2, 2.5 | Ortho to H3 ( 3J ) and meta to H6 ( 4J ). Shielding from the para-NMe 2 group is severely blunted by SIR. |
Table 2: 13 C NMR Chemical Shifts ( CDCl3 , 100 MHz)
| Carbon Position | Shift ( δ , ppm) | Type | Assignment Logic (Including SIR Effects) |
| C5 | 159.0 | Quaternary | Ipso to the strongly electronegative −OCH3 group. |
| C1 | 150.0 | Quaternary | Ipso to −N(CH3)2 . Resonance inhibition prevents the nitrogen from donating electron density away, altering the expected deshielding[1]. |
| C3 | 131.0 | CH | Meta to all major substituents; relatively unaffected by resonance phenomena. |
| C2 | 122.0 | Quaternary | Ipso to the methyl group. Less shielded than expected because the adjacent nitrogen cannot donate π -electron density. |
| C4 | 108.0 | CH | Para to −N(CH3)2 . In a planar system, this would be highly shielded (<100 ppm). SIR limits this shielding[1]. |
| C6 | 105.0 | CH | Ortho to −N(CH3)2 and −OCH3 . Shielding is primarily driven by the methoxy group, as the nitrogen's +M effect is inhibited. |
| O-CH 3 | 55.2 | CH 3 | Standard aliphatic methoxy carbon. |
| N(CH 3 ) 2 | 44.0 | CH 3 | Standard N,N -dimethyl carbon. |
| C2-CH 3 | 18.0 | CH 3 | Benzylic methyl carbon, slightly shielded by steric crowding. |
Conclusion
The structural elucidation of 5-methoxy-N,N,2-trimethylaniline relies heavily on understanding the 3D conformation of the molecule. By recognizing the Steric Inhibition of Resonance (SIR) caused by the ortho-methyl group, researchers can rationalize why the aromatic protons and carbons (specifically at positions 4 and 6) are significantly less shielded than standard empirical models predict. Adhering to strict, self-validating sample preparation protocols ensures that these subtle electronic effects are captured accurately without artifactual line broadening.
References
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Title: 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines Source: MDPI / Int. J. Mol. Sci. (mdpi.com) URL: [Link]
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Title: 8.1 - FT-NMR Sample Preparation Guide Source: MIT OpenCourseWare (mit.edu) URL: [Link]
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Title: Sample Preparation | Faculty of Mathematical & Physical Sciences Source: University College London (ucl.ac.uk) URL: [Link]
